![molecular formula C6H11NO3S B2648779 (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1909294-77-4](/img/structure/B2648779.png)

(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

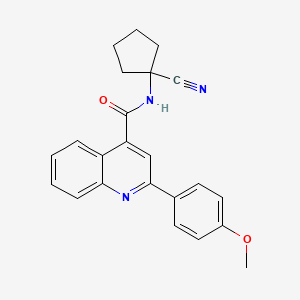

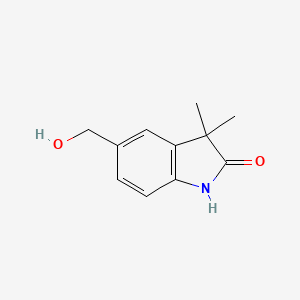

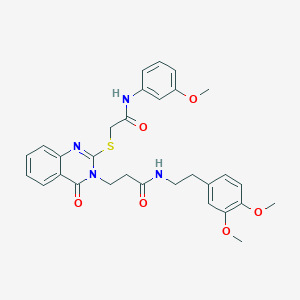

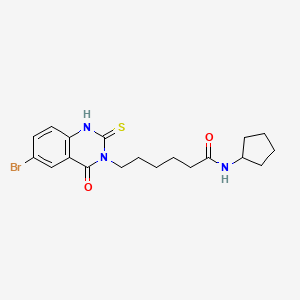

“(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide” is a chemical compound with a bicyclic structure . The compound belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes .

Synthesis Analysis

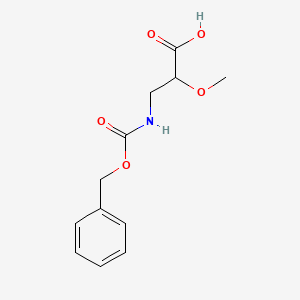

The synthesis of similar compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic framework . The InChI code for this compound is 1S/C7H13NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,8,9,10)/t5-,6+,7?/m1/s1 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, similar compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, particularly in the production of epibatidine, an alkaloid, via a novel enantioselective sulfinate elimination reaction (Jones, Simpkins, & Giblin, 1998).

Structural Studies

Studies have shown that the pyramidalization of nitrogen in sulfonamides, such as (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, is enhanced in the solid state, contributing to our understanding of sulfonamide structure (Ohwada, Okamoto, Shudo, & Yamaguchi, 1998).

Pharmaceutical Formulation

This compound is a key intermediate in the formulation of β-lactamase inhibitors for intravenous administration, with studies focusing on its physicochemical properties and stability for optimal drug formulation (Mortko et al., 2010).

Antiproliferative Activity

Researchers have synthesized a series of sulfonamides based on the 2-azabicycloalkane skeleton, including this compound, and studied their antiproliferative activity. Some derivatives have shown potential as selective antitumor agents (Iwan et al., 2020).

Synthesis of Derivatives

The synthesis of new derivatives of this compound has been explored, which is significant for the development of conformationally constrained analogues of epibatidine and other biologically active compounds (Marco-Contelles et al., 2009).

Reaction Mechanisms

Studies have also investigated the reaction mechanisms involving this compound, such as the rearrangement of N-sulfonylaziridines and the formation of bicyclic sulfonamides. These insights are critical for understanding and optimizing synthetic routes (Müller, Nury, & Riegert, 2001; Müller, Riegert, & Bernardinelli, 2004).

Enantiospecific Synthesis

The enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system, a related compound, demonstrates the compound's role in producing specific stereochemical configurations for research and pharmaceutical applications (Houghton et al., 1993).

Eigenschaften

IUPAC Name |

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJRBQXKNGFCRJ-NGJCXOISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)

![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2648716.png)